3-Amino-3-(thiophen-2-YL)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-amino-3-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C7H10N2OS/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10) |
InChI Key |
PVYOZMPPVXMIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Amino 3 Thiophen 2 Yl Propanamide and Its Structural Analogues
Established Synthetic Pathways for 3-Amino-3-(thiophen-2-yl)propanamide Scaffolds
The construction of the this compound core relies on strategic carbon-carbon and carbon-nitrogen bond formations. These methods are designed to assemble the characteristic β-amino amide structure appended to a thiophene (B33073) ring.
Multi-step Organic Synthesis Approaches
Multi-step synthesis provides a versatile platform for accessing the this compound scaffold. A common strategy involves the Michael addition reaction, a powerful method for forming carbon-carbon bonds. This approach can be adapted for the synthesis of β-amino amide derivatives.
A representative multi-step synthesis could begin with a Michael addition between a thiophene-containing chalcone (B49325) and an amino-nitrile derivative. For instance, the reaction of (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one with 2-((diphenylmethylene)amino)acetonitrile can be performed under basic conditions to yield a protected β-amino nitrile precursor. Subsequent hydrolysis of the nitrile group to a primary amide and removal of the protecting group on the amine would furnish the desired this compound scaffold. This method offers high diastereoselectivity in the initial addition step.
| Step | Reaction Type | Key Reagents/Intermediates | Purpose |
|---|---|---|---|
| 1 | Michael Addition | Thiophene-containing enone, Protected amino-acetonitrile | Formation of the core C-C backbone with high diastereoselectivity |
| 2 | Nitrile Hydrolysis | Acid or base catalysis | Conversion of the nitrile group to the primary amide |
| 3 | Deprotection | Appropriate deprotection reagents (e.g., acid) | Liberation of the primary amino group |
Stereoselective Synthesis of Enantiomers (e.g., (R)-3-Amino-3-(thiophen-2-yl)propanamide)
The synthesis of specific enantiomers of this compound is crucial for pharmaceutical applications. Several stereoselective strategies have been developed to control the chirality at the C3 position.
One highly effective method is the asymmetric bioreduction of a ketone precursor. For example, the enantioselective reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide can be achieved using whole cells of microorganisms like Rhodotorula glutinis. This biocatalytic process yields the corresponding (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide with excellent enantioselectivity (>99.5% enantiomeric excess) and high conversion rates (>95%). This chiral hydroxy amide can then serve as a key intermediate, which can be converted to the desired chiral amino amide through further chemical transformations.
Other catalytic asymmetric methods include:
Brønsted Acid-Catalyzed Multicomponent Reactions : A redesign of the Ugi reaction using chiral Brønsted acids can facilitate the enantioselective synthesis of various β-amino amides.
Copper-Catalyzed Hydroamination : The use of copper hydride (CuH) catalysis with a suitable chiral ligand can achieve the enantioselective hydroamination of α,β-unsaturated carbonyl compounds, providing a direct route to enantioenriched β-amino acid derivatives.
| Method | Catalyst/Reagent | Key Feature | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Bioreduction | Rhodotorula glutinis | Reduction of a keto-precursor | >99.5% |
| Multicomponent Reaction | Chiral Brønsted Acid | Convergent synthesis | Good to excellent |
| Catalytic Hydroamination | Copper Hydride / Chiral Ligand | Ligand-controlled regioselectivity | High |
Functional Group Interconversions and Derivatization Strategies
The functional groups of this compound—the primary amine, the primary amide, and the thiophene ring—offer multiple sites for chemical modification and derivatization.
Amide Bond Formations and Modifications
The primary amide group can be formed from its corresponding carboxylic acid precursor, 3-amino-3-(thiophen-2-yl)propanoic acid. Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with an amine source, typically ammonia, to form the propanamide.
Furthermore, the primary amide itself can be a point of derivatization. N-acylation can be achieved by reacting the amide with acylating agents like acyl chlorides or by using potassium acyltrifluoroborates under acidic conditions. nih.gov These reactions allow for the introduction of various substituents on the amide nitrogen, expanding the chemical diversity of the scaffold. nih.govorganic-chemistry.org
| Transformation | Reagent Class | Example Reagents | Product Type |
|---|---|---|---|
| Amide Formation | Peptide Coupling Reagents | EDC, DCC, HATU | Primary Amide |
| N-Acylation | Acylating Agents | Acyl chlorides, Potassium acyltrifluoroborates | N-Acyl Amides |
Transformations Involving the Thiophene Ring System
The thiophene ring is a robust aromatic system but can undergo specific transformations, particularly oxidation at the sulfur atom.
Oxidation Reactions of the Thiophene Ring
The sulfur atom in the thiophene ring can be selectively oxidized to form either a thiophene-S-oxide or a thiophene-S,S-dioxide. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. wikipedia.org
Formation of Thiophene-S-oxide : To achieve mono-oxidation, milder conditions are required to prevent over-oxidation to the sulfone. A common method involves using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid (e.g., BF₃·Et₂O) at low temperatures. mdpi.org The Lewis acid is thought to complex with the resulting S-oxide, deactivating it towards further oxidation. mdpi.org Another effective system is the use of hydrogen peroxide with trifluoroacetic acid (H₂O₂/CF₃COOH). acs.org
Formation of Thiophene-S,S-dioxide : Stronger oxidizing conditions lead to the formation of the more stable thiophene-S,S-dioxide. This can be achieved by reacting the thiophene with peracids at room temperature or higher, often in the absence of a Lewis acid. mdpi.org The methyltrioxorhenium(VII)-catalyzed oxidation with hydrogen peroxide is also an effective method for complete oxidation to the sulfone. nih.gov
These oxidation reactions alter the electronic properties of the thiophene ring, transforming the electron-rich thiophene into an electron-poor diene system in the case of the S,S-dioxide, which can then participate in cycloaddition reactions. semanticscholar.org
| Product | Oxidizing System | Key Condition |
|---|---|---|
| Thiophene-S-oxide | m-CPBA / BF₃·Et₂O | Low temperature (-20°C) mdpi.org |
| Thiophene-S-oxide | H₂O₂ / CF₃COOH | Controlled stoichiometry acs.org |
| Thiophene-S,S-dioxide | m-CPBA | Room temperature, no Lewis acid mdpi.org |
| Thiophene-S,S-dioxide | H₂O₂ / CH₃ReO₃ | Catalytic oxidation nih.gov |
Halogenation (e.g., 3-Amino-3-(5-chlorothiophen-2-yl)propanamide, 3-Amino-3-(4,5-dibromothiophen-2-YL)propanamide)
Halogenation of the thiophene ring is a fundamental transformation for creating structural analogues of this compound. These halogenated derivatives serve as crucial intermediates for further functionalization, particularly in cross-coupling reactions. The introduction of halogen atoms at specific positions on the thiophene ring is dictated by the directing effects of the existing substituents and the choice of halogenating agent.
For instance, the synthesis of 3-Amino-3-(5-chlorothiophen-2-yl)propanamide involves the introduction of a chlorine atom at the C5 position of the thiophene ring. moldb.com This can be achieved through various chlorinating agents, with the regioselectivity influenced by the reaction conditions. Similarly, the synthesis of 3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide requires the introduction of two bromine atoms onto the thiophene ring. chemicalregister.com This is typically accomplished using a brominating agent like N-bromosuccinimide (NBS). The positions of bromination are influenced by the electronic properties of the thiophene ring and any activating or deactivating groups present.
The reactivity of the thiophene ring towards electrophilic substitution, such as halogenation, is generally higher than that of benzene (B151609). The C2 and C5 positions are the most susceptible to attack. pharmaguideline.com When one of these positions is occupied, the incoming electrophile is directed to the remaining vacant α-position. If both α-positions are substituted, the reaction occurs at a β-position (C3 or C4).
Advanced Coupling Reactions in the Synthesis of Thiophene-containing Propanamide Derivatives
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex thiophene-containing propanamide derivatives. Among these, the Suzuki-Miyaura coupling is widely employed due to its versatility, functional group tolerance, and relatively mild reaction conditions. mdpi.comnih.gov This reaction facilitates the formation of carbon-carbon bonds between a halogenated thiophene derivative and an organoboron compound, such as a boronic acid or its ester. nih.govresearchgate.net
The general scheme for a Suzuki coupling reaction involving a brominated thiophene derivative is as follows:
Where 'R' represents the propanamide side chain and 'R'' can be a variety of organic groups. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and selectivity. researchgate.net For instance, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used. mdpi.comresearchgate.net The reaction has been successfully applied to synthesize a range of 2,3-disubstituted and 2,5-disubstituted thiophene derivatives. researchgate.netnih.gov
The Suzuki coupling offers a direct method to introduce diverse substituents onto the thiophene ring of propanamide derivatives, enabling the synthesis of a wide array of analogues for various applications. Recent advancements have even explored micellar synthetic chemistry to perform Suzuki cross-coupling reactions in water and under air, offering a more environmentally friendly approach. mdpi.com
Ring-Closing and Ring Transformation Methodologies for Thiophene Derivatives
Ring-closing metathesis (RCM) has emerged as a significant strategy for the synthesis of cyclic structures containing a thiophene moiety. wikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene. nih.govorganic-chemistry.org For thiophene derivatives, this methodology can be used to construct macrocycles or other ring systems fused to or containing the thiophene ring. The synthesis of macrolactones bearing a thienyl substituent has been achieved using RCM as a key step. nih.gov
Ring transformation reactions offer another avenue for the synthesis of thiophene derivatives. These methods can involve the conversion of other heterocyclic rings into a thiophene ring. For example, furans can be converted to thiophenes in the presence of hydrogen sulfide (B99878) and a catalyst. researchgate.net Additionally, multicomponent reactions that form the thiophene ring in a single step from acyclic precursors are gaining attention for their efficiency. researchgate.net The cyclization of functionalized alkynes containing a sulfur atom is another powerful method for the regioselective synthesis of substituted thiophenes. nih.govmdpi.com These reactions can be promoted by metals or bases and offer a direct route to constructing the thiophene ring with a desired substitution pattern. mdpi.com
Biocatalytic Approaches in Enantiopure Propanamide Synthesis
Enzymatic Bioreduction for Stereoselective Synthesis of Chiral Intermediates (e.g., (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide)
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure chiral intermediates. nih.govnih.gov Enzymes, such as alcohol dehydrogenases (ADHs) and reductases, can catalyze stereoselective reductions of prochiral ketones to produce chiral alcohols with high enantiomeric excess (ee). mdpi.commdpi.com
A notable example is the synthesis of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide , a key intermediate for the antidepressant drug duloxetine. nih.govresearchgate.net This is achieved through the highly enantioselective bioreduction of the corresponding ketone, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide. nih.gov Whole cells of microorganisms like Rhodotorula glutinis and Candida tropicalis have been successfully employed as biocatalysts for this transformation. nih.govresearchgate.net These biocatalysts can achieve high conversions (>95%) and excellent enantioselectivity (>99.5% ee). nih.gov
The general reaction is as follows:
This enzymatic approach provides a direct and efficient route to the desired (S)-enantiomer, which is often difficult to obtain with high purity through traditional chemical methods.
Optimization of Bioreduction Conditions for Yield and Enantiomeric Excess
To achieve optimal performance in biocatalytic reductions, it is crucial to optimize various reaction parameters. nih.govresearchgate.net These factors can significantly influence the yield, conversion rate, and enantiomeric excess of the product. Key parameters that are often optimized include:
pH: The pH of the reaction medium affects the activity and stability of the enzyme.
Temperature: Enzyme activity is highly dependent on temperature, with an optimal temperature for maximum activity.
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the reaction rate.
Cofactor Regeneration: Many bioreductions require a cofactor, such as NADPH or NADH. Efficient regeneration of the cofactor is essential for the economic feasibility of the process.
Agitation Speed: In whole-cell systems, agitation is important for mass transfer of substrates and products.
Organic Co-solvents: The addition of organic co-solvents can improve the solubility of hydrophobic substrates and influence the enzyme's selectivity. researchgate.net
For the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, optimization of these parameters has been shown to be critical. For example, in the reduction of a similar substrate, 1-(thiophen-2-yl)ethanone, using Weissella cibaria, a desirability function-embedded face-centered optimization model revealed optimal conditions for pH, temperature, incubation period, and agitation speed to achieve high enantiomeric excess (99.31%) and conversion rate (98.16%). nih.gov Similarly, for the synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine, the optimal temperature and pH were found to be 30°C and 7.0, respectively. researchgate.net
Table of Research Findings on Bioreduction Optimization
| Parameter | Optimized Value | Effect on Yield/ee | Reference |
| pH | 6.43 - 7.0 | Maximizes enzyme activity and stability | researchgate.netnih.gov |
| Temperature | 26.04 - 30 °C | Enhances reaction rate without denaturing the enzyme | researchgate.netnih.gov |
| Incubation Period | 52.41 h | Allows for maximum conversion of the substrate | nih.gov |
| Agitation Speed | 150 rpm | Improves mass transfer in the reaction medium | nih.gov |
| Co-solvent | t-butyl methyl ether | Can improve stereoselectivity | researchgate.net |
Exploration of Biological Activities and Molecular Interactions of 3 Amino 3 Thiophen 2 Yl Propanamide and Its Derivatives
Structure-Activity Relationship (SAR) Studies of Thiophene-Propanamide Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological effects. rsc.org For thiophene-propanamide scaffolds, SAR studies have elucidated the importance of specific substituents and the intrinsic role of the thiophene (B33073) ring itself in molecular interactions.
The biological activity of the thiophene-propanamide scaffold can be significantly modulated by the addition or modification of chemical substituents on the thiophene ring. These modifications can alter the molecule's electronic density, steric profile, and lipophilicity, thereby influencing its interaction with biological targets.
Research on various thiophene-based compounds has demonstrated clear SAR trends:
Halogenation: The position and nature of halogen substituents can dramatically affect activity. For instance, in certain thiophene derivatives, 3-bromo substituted analogs show five times higher inhibition of the COX-2 enzyme compared to their 5-bromo counterparts. vulcanchem.com In a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, compounds with chloro substitutions at both the 5th and 6th positions of a connected pyridine (B92270) ring showed the highest fungicidal activity. mdpi.com
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents is crucial. In some anticancer thiophene carboxamide derivatives, strong electron-withdrawing groups were found to minimize the electron density of the thiophene ring, which in turn influenced its interaction with the target protein. mdpi.com Conversely, the presence of electron-donating groups like methyl and methoxy (B1213986) has been frequently associated with anti-inflammatory activity. nih.gov
Amide vs. Ester Groups: The functional group attached to the propanamide backbone is also significant. Replacing an ester group with an amide can enhance metabolic stability, a desirable property in drug development. vulcanchem.com
Table 1: Impact of Substituents on the Biological Activity of Thiophene Scaffolds This table is interactive. You can sort and filter the data.
| Substituent Type | Position/Example | Observed Effect | Target/Activity | Reference(s) |
|---|---|---|---|---|
| Halogen (Bromo) | 3-position vs. 5-position | 3-Bromo derivative showed 5x higher inhibition | COX-2 Enzyme | vulcanchem.com |
| Halogen (Chloro) | 5,6-dichloro (on pyridine) | Significantly increased activity | Fungicidal (anti-CDM) | mdpi.com |
| Electron-Withdrawing | Nitro, Cyano | Minimized electron density on thiophene ring | Anticancer | mdpi.com |
| Electron-Donating | Methyl, Methoxy | Frequently described for activity | Anti-inflammatory | nih.gov |
The thiophene ring is not merely a passive scaffold but an active participant in molecular recognition, acting as a critical pharmacophore. nih.gov Its importance stems from several key properties:
Bioisosterism: Thiophene is often considered a bioisostere of the phenyl ring. wikipedia.org This means it can replace a benzene (B151609) ring in a biologically active molecule without a significant loss of activity, a strategy frequently used in drug design. wikipedia.org
Electronic Properties: As an electron-rich aromatic system, the thiophene ring can engage in various non-covalent interactions, including π-π stacking and cation-π interactions, which are crucial for binding to biological targets like proteins and nucleic acids. nih.govmdpi.com The sulfur atom's lone pair of electrons contributes to the ring's π system, influencing its electronic distribution and reactivity. mdpi.com
The combination of these features makes the thiophene moiety a versatile and valuable component in the design of new therapeutic agents, enabling effective interactions with a wide array of biological targets. nih.govrsc.org
Investigation of In Vitro Biological Activities (Mechanistic Focus)
Understanding the specific molecular mechanisms through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For derivatives of 3-Amino-3-(thiophen-2-YL)propanamide, in vitro studies have focused on their interactions with key cellular components like enzymes and DNA, as well as their ability to modulate critical protein pathways.
Thiophene-based scaffolds have been shown to inhibit a variety of enzymes implicated in disease. The specific nature of the thiophene derivative dictates its target and potency.
Topoisomerase II Inhibition: DNA topoisomerases are critical enzymes that manage the topology of DNA. Topoisomerase II is a known target for anticancer drugs. Some drugs, like amsacrine (B1665488) (m-AMSA), function as "topoisomerase II poisons" by intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, which ultimately leads to cell death. mdpi.com Given that certain thiophene derivatives possess DNA intercalation potential, topoisomerase II represents a plausible target for acyl derivatives of this scaffold, although direct evidence for this compound itself is still emerging.
Other Enzyme Targets: Studies have identified other enzymes that are potently inhibited by thiophene derivatives. For example, certain thiophene-based compounds are known for their anti-inflammatory properties, which are achieved through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Furthermore, a structure-based design strategy led to the development of novel thiophene-arylamide derivatives that act as noncovalent inhibitors of DprE1, an essential enzyme in mycobacteria, highlighting their potential as antituberculosis agents. nih.gov
Table 2: Examples of Enzyme Inhibition by Thiophene-Based Compounds This table is interactive. You can sort and filter the data.
| Enzyme Target | Compound Class/Example | Mechanism of Action | Therapeutic Area | Reference(s) |
|---|---|---|---|---|
| Topoisomerase II | DNA Intercalators (e.g., m-AMSA) | Stabilizes enzyme-DNA cleavage complex | Anticancer | mdpi.com |
| Cyclooxygenase (COX) | Thiophene-based compounds | Inhibition of prostaglandin (B15479496) synthesis | Anti-inflammatory | nih.gov |
| Lipoxygenase (LOX) | Thiophene-based compounds | Inhibition of leukotriene synthesis | Anti-inflammatory | nih.gov |
DNA is a primary target for many cytotoxic and therapeutic agents. Thiophene-based compounds have been shown to interact with DNA through two main modes: minor groove binding and intercalation.
Minor Groove Binding: The minor groove of the DNA double helix is a key site for protein and small molecule recognition. The inherent curvature of molecules containing a central thiophene ring makes them particularly well-suited to fit snugly within the minor groove. nih.gov This shape-selective binding is often stabilized by hydrogen bonds between the compound's amidine or amide groups and the bases of the DNA. nih.gov The substitution of a furan (B31954) ring with a thiophene ring in certain diamidine compounds was shown to increase DNA binding affinity by over tenfold, a direct result of the geometric changes imparted by the thiophene sulfur atom. nih.gov
Intercalation: This binding mode involves the insertion of a planar aromatic molecule, such as the thiophene ring, between the base pairs of the DNA double helix. This interaction distorts the DNA structure and can interfere with replication and transcription, often leading to cytotoxicity. mdpi.comcardiff.ac.uk Evidence for intercalation comes from spectroscopic studies, where the interaction with DNA causes a decrease in the compound's absorbance (hypochromism) and a shift in its absorption maximum. mdpi.com Both electron-donating and electron-withdrawing substituents on thiophene-containing scaffolds have been found to enhance intercalation binding. documentsdelivered.com
Table 3: DNA Interaction Modes of Thiophene-Based Compounds This table is interactive. You can sort and filter the data.
| Interaction Mode | Description | Key Structural Feature | Evidence | Reference(s) |
|---|---|---|---|---|
| Minor Groove Binding | Fitting within the narrow groove of the DNA helix | Optimal curvature provided by the central thiophene ring | X-ray crystallography, Biosensor-SPR | nih.gov, nih.gov |
Beyond direct enzyme inhibition or DNA binding, thiophene derivatives may exert their effects by modulating complex cellular signaling pathways that regulate cell growth, survival, and death.
Small Heat Shock Proteins (sHSPs): Small heat shock proteins are a family of molecular chaperones that play a crucial role in cellular proteostasis, especially under conditions of stress. nih.govmdpi.com They bind to denatured or misfolded proteins, preventing their irreversible aggregation and keeping them in a state competent for refolding by other chaperones. nih.govmdpi.com The expression of sHSPs is often modulated in diseases like cancer and neurodegenerative disorders, and they are known to have potent anti-apoptotic (cell survival) properties. researchgate.net While direct modulation of sHSPs by this compound has not been explicitly detailed, compounds that induce cellular stress and cytotoxicity often trigger a responsive upregulation of sHSPs as a protective mechanism.
CIP2A/PP2A Pathway: The protein phosphatase 2A (PP2A) is a critical tumor suppressor that dephosphorylates and thereby deactivates numerous oncoproteins. nih.gov In many cancers, the function of PP2A is suppressed by an endogenous inhibitor protein called CIP2A (Cancerous Inhibitor of PP2A). nih.gov High levels of CIP2A lead to the stabilization of oncoproteins like c-MYC and E2F1 and the activation of pro-survival pathways involving AKT and mTOR. nih.gov Therefore, compounds that can inhibit CIP2A or disrupt the CIP2A-PP2A interaction could reactivate PP2A's tumor-suppressive function, making this pathway a promising target for anticancer drug development. nih.govnih.gov While specific data linking the thiophene-propanamide scaffold to this pathway is not yet established, it represents a key mechanism through which novel anticancer agents could function.
Cell Cycle Progression Analysis in Specific Cell Lines
The capacity of therapeutic agents to interfere with the cell cycle of cancerous cells is a cornerstone of oncology research. While direct studies on this compound are limited, research into related thiophene derivatives provides significant insight into their potential mechanisms. Various substituted thiophene compounds have been shown to modulate cell cycle progression, suggesting a common mechanism of action for this class of molecules.
For instance, a novel synthesized thiophene derivative, referred to as compound 1312, was found to induce cell cycle arrest at the G2/M phase in gastrointestinal cancer cell lines SGC-7901 and HT-29. nih.gov This arrest is a critical checkpoint that can lead to apoptosis or programmed cell death. Similarly, other thiophene derivatives have demonstrated the ability to cause a significant arrest in the G0/G1 phase of the cell cycle in MCF-7 breast cancer cells. nih.gov Further research on 2-amino-3-aroyl-4-substituted thiophene derivatives found that the most active compounds led to an increase in the proportion of cells in the G2/M and sub-G1 phases, effects that correlated with their antiproliferative activity and inhibition of tubulin polymerization. nih.gov These findings collectively suggest that thiophene-based scaffolds, including potentially this compound, can exert their anticancer effects by disrupting the normal progression of the cell cycle. nih.govnih.govnih.gov
Broader Pharmacological Relevance of Related Thiophene and Thiazole (B1198619) Scaffolds
The thiophene and thiazole rings are considered "privileged structures" in medicinal chemistry. nih.govacs.org Their presence in a wide array of biologically active compounds underscores their importance as scaffolds for drug discovery, exhibiting activities that span from anticancer to antimicrobial and anti-inflammatory properties. rsc.orgresearchgate.net
Anticancer Activity in Model Systems
Thiophene and thiazole scaffolds are integral to numerous compounds with demonstrated anticancer properties. researchgate.netnih.gov Their derivatives have shown cytotoxicity against a variety of cancer cell lines, often through mechanisms like enzyme inhibition or induction of apoptosis. nih.govresearchgate.netacs.org
Several studies highlight the potential of these scaffolds. For example, certain thiophene carboxamide derivatives exhibit significant antiproliferative properties against the Hep3B cancer cell line. mdpi.com Another study found that specific thiophene derivatives were cytotoxic to breast cancer (MCF-7) and lung cancer (A549) cells. researchgate.net Thiazole derivatives have also shown potent activity; one study reported that a 2,4-disubstituted thiazole derivative induced apoptosis and cell cycle arrest at the G1 phase in ovarian cancer (KF-28) cells. researchgate.net The versatility of these scaffolds allows for the development of hybrid molecules, such as thiazole-thiophene hybrids, which have also demonstrated significant anticancer activity. nih.gov
| Compound Class | Model System (Cell Line) | Observed Effect | Source |
|---|---|---|---|
| Thiophene Derivative (Compound 1312) | SGC-7901, HT-29 (Gastrointestinal) | Cell cycle arrest at G2/M phase | nih.gov |
| Thiophene Derivatives | MCF-7 (Breast) | Cell cycle arrest at G0/G1 phase | nih.gov |
| Thiophene Carboxamide Derivatives | Hep3B (Liver) | Antiproliferative activity | mdpi.com |
| Thiazole-Hydrazinoacetyl Hybrid (Compound 4d) | MCF-7 (Breast) | Potent anticancer activity | researchgate.net |
| Thiazole-Hydrazinoacetyl Hybrid (Compound 4a) | A549 (Lung) | Potent anticancer activity | researchgate.net |
| 2,4-Disubstituted Thiazole (Compound 5f) | KF-28 (Ovarian) | Apoptotic cell death, G1 phase arrest | researchgate.net |
| Thiophene Derivative (Compound 480) | HeLa (Cervical), Hep G2 (Liver) | High cytotoxicity, induction of apoptosis | acs.org |
Antimicrobial Activity
Derivatives containing thiophene and thiazole rings have a long history of investigation for their antimicrobial properties. nih.govfabad.org.tr They form the basis of many agents developed to combat bacterial and fungal infections. nih.govbiointerfaceresearch.com The structural versatility of these scaffolds allows for the synthesis of compounds with broad-spectrum activity. researchgate.net
For instance, certain thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org These compounds were found to increase bacterial membrane permeability and reduce adherence to host cells. frontiersin.org Other research has demonstrated the efficacy of thiazole derivatives against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and fungi such as Aspergillus fumigatus and Fusarium oxysporum. nih.gov The combination of these heterocyclic rings, as seen in pyrazolyl–thiazole derivatives of thiophene, has also yielded compounds with significant antimicrobial activity against a range of bacterial and fungal strains. rsc.org
Anti-inflammatory and Antioxidant Properties
Chronic inflammatory diseases and conditions related to oxidative stress are major therapeutic challenges. nih.gov Thiophene and thiazole derivatives have emerged as promising candidates for the development of new anti-inflammatory and antioxidant agents. rsc.orgnih.gov Marketed anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene core, highlighting the therapeutic importance of this scaffold. nih.govmdpi.com
The anti-inflammatory mechanism of these compounds often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com The antioxidant properties of these derivatives are often attributed to their ability to scavenge free radicals. rsc.org Studies on pyrazolyl–thiazole derivatives of thiophene have demonstrated notable antioxidant activities in DPPH and hydroxyl radical scavenging assays. rsc.org The presence of specific functional groups, such as amines, amides, and methoxy groups, on the thiophene ring is often crucial for these biological activities. nih.govresearchgate.net
Antiviral Properties
The search for novel antiviral agents has led researchers to explore a wide range of heterocyclic compounds, with thiophene and thiazole derivatives showing particular promise. nih.gov These scaffolds have been incorporated into molecules that exhibit inhibitory activity against various viruses. nih.govacs.org
For example, hybrid compounds containing both benzothiazole (B30560) and thiophene rings have been found to possess potent antiviral activities. nih.govacs.org Specific thiophene thioglycosides substituted with a benzothiazole moiety exhibited significant viral reduction against Coxsackievirus B4 (CBV4), Herpes Simplex Virus-1 (HSV-1), and Hepatitis C Virus (HCVcc). nih.govacs.org Furthermore, other thiophene derivatives have been identified as potent, orally bioavailable inhibitors of Ebola virus (EBOV) entry. nih.gov
Neurological Target Engagement (e.g., as related to antidepressant intermediates)
Thiophene-containing compounds have significant applications in neurology, partly due to the lipophilicity of the thiophene ring, which can facilitate crossing the blood-brain barrier. nih.gov A critical application of thiophene propanamide derivatives is in the synthesis of antidepressants. Specifically, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide is a key intermediate in the production of (S)-duloxetine. cas.cn Duloxetine is a widely used antidepressant that functions as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. cas.cn The synthesis of (S)-(-)-3-methylamino-1-(2-thienyl)propan-1-ol, another crucial intermediate for duloxetine, further highlights the role of this chemical backbone in developing drugs for neurological disorders. researchgate.net The broader class of substituted 3-amino-propanols has been evaluated for potential antidepressant activity, indicating a sustained interest in these structures for engaging neurological targets. nih.gov
Computational and Theoretical Investigations into 3 Amino 3 Thiophen 2 Yl Propanamide
Quantum Chemical Studies and Spectroscopic Correlation
Quantum chemical methods are instrumental in understanding the fundamental electronic and structural properties of a molecule. These theoretical approaches allow for the prediction of various molecular parameters and spectroscopic behaviors, which can be correlated with experimental data for structural validation.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Parameters
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-Amino-3-(thiophen-2-YL)propanamide, DFT calculations, often employing hybrid functionals such as B3LYP with a comprehensive basis set like 6-311++G(d,p), can be utilized to determine its optimized geometry and a host of electronic properties. nih.govresearchgate.neticm.edu.plnih.gov
Furthermore, DFT allows for the calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The distribution of these frontier orbitals would likely show the HOMO localized on the electron-rich thiophene (B33073) ring and the LUMO distributed over the propanamide moiety.
Illustrative Data Table of Calculated Molecular Parameters for a Thiophene Derivative (Analogous Compound) (Note: Data is based on published calculations for a related thiophene compound and is for illustrative purposes only.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (thiophene) | 1.75 Å |
| C=C (thiophene) | 1.38 Å | |
| C-N (amide) | 1.35 Å | |
| C=O (amide) | 1.23 Å | |
| Bond Angle | C-S-C (thiophene) | 92.5° |
| O=C-N (amide) | 123.0° | |
| Dihedral Angle | Thiophene-Side Chain | 30.5° |
| HOMO Energy | -6.2 eV | |
| LUMO Energy | -1.8 eV | |
| HOMO-LUMO Gap | 4.4 eV |
Theoretical Vibrational and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Theoretical calculations of vibrational and NMR spectra serve as a powerful tool for the structural elucidation of newly synthesized compounds. By simulating these spectra, a direct comparison can be made with experimental data, aiding in the unambiguous assignment of spectral features.
Vibrational Spectroscopy: The vibrational frequencies of this compound can be computed using DFT methods. nih.govicm.edu.pl The calculated harmonic frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. The resulting theoretical infrared (IR) and Raman spectra would exhibit characteristic vibrational modes. Key expected frequencies would include:
N-H stretching vibrations of the amino and amide groups in the range of 3300-3500 cm⁻¹.
C-H stretching vibrations of the thiophene ring and the aliphatic chain around 2900-3100 cm⁻¹.
C=O stretching vibration of the amide group (Amide I band) typically appearing as a strong band around 1650-1680 cm⁻¹.
N-H bending vibration (Amide II band) around 1550-1600 cm⁻¹.
C-S stretching vibrations of the thiophene ring at lower frequencies.
Illustrative Data Table of Calculated Vibrational Frequencies for a Thiophene Derivative (Analogous Compound) (Note: Data is based on published calculations for a related thiophene compound and is for illustrative purposes only.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(N-H) | 3450 | Amine stretch |
| ν(C-H) | 3080 | Thiophene C-H stretch |
| ν(C=O) | 1675 | Amide I |
| δ(N-H) | 1580 | Amide II |
| ν(C-S) | 720 | Thiophene ring stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netimist.manih.govmdpi.com These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure. The calculated shifts would be referenced to a standard, such as tetramethylsilane (TMS).
Expected ¹H NMR chemical shifts would include signals for the protons on the thiophene ring (typically in the 6.5-8.0 ppm range), the methine and methylene protons of the propanamide chain, and the protons of the amino and amide groups. Similarly, ¹³C NMR calculations would predict the chemical shifts for each unique carbon atom in the molecule, including the characteristic signals for the thiophene ring carbons and the carbonyl carbon of the amide group (often above 170 ppm).
Illustrative Data Table of Calculated NMR Chemical Shifts for a Thiophene Derivative (Analogous Compound) (Note: Data is based on published calculations for a related thiophene compound and is for illustrative purposes only.)
| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |
| Thiophene C3-H | 7.15 | 125.4 |
| Thiophene C4-H | 7.05 | 127.8 |
| Thiophene C5-H | 7.40 | 124.1 |
| -CH(NH₂) | 4.50 | 55.2 |
| -CH₂-CO | 2.80 | 40.5 |
| C=O | - | 175.3 |
Molecular Docking and Receptor Interaction Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein of known three-dimensional structure.
Prediction of Binding Modes with Biological Receptors (e.g., Estrogen Receptor, VEGFR-2)
Given the prevalence of thiophene-containing compounds in medicinal chemistry, investigating the potential interaction of this compound with relevant biological targets is of significant interest. The Estrogen Receptor (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such targets implicated in cancer, making them relevant for in silico screening.
Molecular docking simulations can be performed to predict how this compound might bind to the active sites of ERα and VEGFR-2. nih.govnih.govnih.govtandfonline.comacs.orgtandfonline.comresearchgate.netresearchgate.netsemanticscholar.org These simulations would generate a series of possible binding poses, which are then scored based on their predicted binding affinity (e.g., in kcal/mol). The lowest energy poses represent the most likely binding modes.
For the Estrogen Receptor (ERα) , the ligand-binding domain is a hydrophobic pocket. A successful docking pose would likely involve the thiophene ring of the ligand engaging in hydrophobic interactions with nonpolar residues, while the amino and amide groups could form hydrogen bonds with polar residues within the active site.
For VEGFR-2 , the ATP-binding site is the target for many small molecule inhibitors. A plausible binding mode for this compound would involve the thiophene ring occupying a hydrophobic pocket and the polar groups forming hydrogen bonds with key residues in the hinge region of the kinase domain.
Elucidation of Ligand-Protein Interaction Profiles
Beyond predicting the binding pose, molecular docking provides a detailed profile of the interactions between the ligand and the protein. This includes identifying the specific amino acid residues involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
For this compound docked into ERα , key interacting residues might include Leu387, Arg394, and Glu353, which are known to be important for the binding of other ligands. researchgate.net The amino group could act as a hydrogen bond donor to the side chain of an acidic residue like Glu353, while the amide group could form hydrogen bonds with other polar residues.
In the case of VEGFR-2 , crucial interactions often involve the hinge region residue Cys919 and residues in the DFG motif, such as Asp1046. nih.gov The amide group of the ligand is well-suited to form a hydrogen bond with the backbone of Cys919, a common interaction for VEGFR-2 inhibitors. The thiophene ring could form hydrophobic interactions with residues like Val848 and Leu1035.
Illustrative Data Table of Predicted Interactions for a Ligand with ERα and VEGFR-2 (Based on Analogous Compounds) (Note: Data is based on published docking studies of related ligands and is for illustrative purposes only.)
| Receptor | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
| ERα | Glu353, Arg394, Leu387 | Hydrogen Bond, Hydrophobic | -8.5 |
| VEGFR-2 | Cys919, Asp1046, Val848 | Hydrogen Bond, Hydrophobic | -9.2 |
Advanced Computational Modeling for Drug Design Principles
Building upon the insights from quantum chemical and molecular docking studies, advanced computational modeling techniques can be employed to guide the design of new molecules with improved properties. These methods leverage the structure-activity relationships of a series of compounds to develop predictive models.
Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to modern drug design. nih.govnih.govnih.govbenthamdirect.com
A pharmacophore model can be developed based on the identified key interactions of this compound with its target receptor. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. This pharmacophore can then be used to screen large virtual libraries of compounds to identify other molecules with the potential to bind to the same target.
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of thiophene propanamide analogs and correlating them with their experimentally determined activities, a predictive QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.govbenthamdirect.com
The application of these advanced computational modeling techniques, informed by the foundational data from DFT and molecular docking, provides a rational and efficient pathway for the optimization of lead compounds like this compound in the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Model Development
A search for studies on the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound yielded no specific results. There are no published QSAR models where this compound has been included in the training or test set to correlate its structural features with a specific biological activity.
Machine Learning (ML) Applications in Lead Compound Screening
No literature was found describing the use of machine learning (ML) models for the screening of lead compounds where this compound was specifically evaluated or identified. Research detailing its inclusion in virtual screening libraries or as a hit compound identified through ML protocols is not available in the public domain.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
There are no available molecular dynamics (MD) simulation studies that have investigated the conformational analysis or binding stability of this compound. Consequently, detailed research findings and data tables pertaining to its dynamic behavior, interaction with biological targets, or conformational preferences are not available.
Structural Bioinformatics in Target Identification and Optimization
Investigations using structural bioinformatics tools and methods specifically for the target identification and optimization of this compound have not been reported in published literature. There is no information regarding its docking scores, binding modes, or its use in pharmacophore modeling or other structural bioinformatics approaches.
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
A Hirshfeld surface analysis for this compound has not been published. This type of analysis, which is used to investigate intermolecular interactions in the solid state, requires crystallographic data that is not available for this specific compound. Therefore, no detailed findings or data tables on its intermolecular contact percentages can be provided.
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While classical methods for the synthesis of β-amino amides exist, future efforts must focus on developing more efficient, scalable, and stereoselective routes to produce 3-Amino-3-(thiophen-2-yl)propanamide and its analogs. Traditional approaches often require pre-functionalized starting materials and multiple steps. illinois.edu Modern synthetic strategies can offer significant improvements in yield, purity, and sustainability. illinois.eduresearchgate.net
Future research should investigate advanced catalytic methodologies. For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines are powerful methods for creating β-amino acid derivatives from simple building blocks. illinois.edu Another promising avenue is the direct synthesis of β-aminoketones from amides, which can then be further elaborated. organic-chemistry.orgnih.gov The development of asymmetric synthetic methods is particularly crucial to access specific enantiomers, as the biological activity of chiral molecules is often confined to a single stereoisomer.
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
|---|---|---|
| Palladium-Catalyzed Aminocarbonylation | Intermolecular reaction of alkenes, amines, and carbon monoxide. illinois.edu | Utilizes simple starting materials, potentially reducing the number of synthetic steps. |
| Nickel-Catalyzed Carboxylation of Aziridines | Provides an alternative route with high functional group tolerance. illinois.edu | Allows for the synthesis of diverse derivatives with various substitutions. |
| Enantioselective Mannich Reaction | Organocatalyzed reaction to produce optically active β-amino acids. organic-chemistry.org | Enables precise control over stereochemistry, crucial for biological activity. |
| Rodionov Reaction from Biomass-Derived Aldehydes | A sustainable method to synthesize racemic β-amino acids for subsequent resolution. researchgate.net | Offers a green chemistry approach by using renewable feedstocks. |
Advanced Mechanistic Studies of Biological Activities at the Molecular Level
Preliminary research on related thiophene (B33073) structures suggests a wide array of potential biological activities, including anticancer and anti-inflammatory effects. nih.govcabidigitallibrary.org However, the specific molecular mechanisms underlying these potential activities for this compound are unknown. Future investigations must move beyond preliminary screening to perform in-depth mechanistic studies.
Advanced techniques such as transcriptomics and proteomics can be employed to identify global changes in gene and protein expression in cells treated with the compound, revealing the pathways it modulates. The use of chemical probes and activity-based protein profiling could identify direct protein targets. Super-resolution microscopy can visualize the compound's subcellular localization and its effect on cellular structures in real-time. Understanding these molecular-level interactions is fundamental for optimizing the compound's structure and predicting its therapeutic utility.
Rational Design of Next-Generation Thiophene-Propanamide Derivatives with Targeted Biological Profiles
The this compound scaffold is ripe for modification through rational drug design. Structure-activity relationship (SAR) studies are essential to explore how chemical modifications influence biological activity. nih.gov The thiophene ring, for example, can be substituted at various positions to enhance potency or modulate physicochemical properties. nih.gov The amide and amino groups also offer sites for modification to improve target binding or pharmacokinetic profiles. rsc.org
In silico-guided design can accelerate this process significantly. By creating a library of virtual derivatives and predicting their binding affinity to specific targets, researchers can prioritize the synthesis of the most promising candidates. nih.gov This approach saves considerable time and resources compared to traditional trial-and-error synthesis and screening.
Table 2: Rational Design Strategies for Derivative Development
| Modification Site | Proposed Modification | Intended Outcome |
|---|---|---|
| Thiophene Ring (Position 5) | Introduction of halogens (e.g., I, Cl) or aromatic groups (e.g., phenyl, pyridine). nih.gov | Enhance hydrophobic interactions with target proteins; improve binding affinity and selectivity. |
| Propanamide Backbone | Introduction of alkyl groups or cyclization to form rigid structures. nih.gov | Constrain conformational flexibility to favor the bioactive conformation; improve metabolic stability. |
| Terminal Amino Group | Acylation or alkylation to form secondary/tertiary amines or new amides. smolecule.com | Modulate hydrogen bonding capacity and lipophilicity; alter receptor interactions. |
| Bioisosteric Replacement | Replace the thiophene ring with other heterocycles (e.g., furan (B31954), pyridine) or the amide with a bio-isostere (e.g., 1,3,4-oxadiazole). rsc.org | Improve pharmacokinetic properties and explore new binding modes while retaining key interactions. |
Exploration of Specific Molecular Targets and Pathways for Therapeutic Applications
A critical step in translating a promising compound into a therapeutic agent is the identification of its specific molecular target(s). The diverse activities of thiophene derivatives suggest a range of potential targets. sci-hub.se For example, various thiophene-containing molecules have been shown to inhibit enzymes crucial in disease pathways, such as cyclooxygenases (COX-1/2) and lipoxygenases (LOX) in inflammation, or specific kinases like VEGFR-2 in cancer. nih.govresearchgate.net
Future research should involve systematic screening of this compound and its optimized derivatives against panels of known therapeutic targets. This could include kinase assays, receptor binding assays, and enzyme inhibition panels. Once a primary target is identified, further validation through cellular and biochemical assays is necessary to confirm the mechanism of action and establish a clear rationale for therapeutic application in a specific disease context, such as rheumatoid arthritis or particular types of cancer. nih.govresearchgate.net
Table 3: Potential Molecular Targets for Investigation
| Target Class | Specific Example(s) | Therapeutic Rationale |
|---|---|---|
| Protein Kinases | VEGFR-2, IKKβ nih.govresearchgate.net | Inhibition of angiogenesis in cancer; modulation of inflammatory signaling pathways. |
| Inflammatory Enzymes | COX-1, COX-2, 5-LOX nih.gov | Development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved profiles. |
| Ion Channels | TRPV1 nih.gov | Potential for developing novel analgesics for pain management. |
| Histone Deacetylases (HDACs) | Class I/II HDACs nih.gov | Epigenetic modification for cancer therapy. |
Integration of Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental research and computational modeling is paramount for modern drug discovery. mdpi.com For this compound, this integration can create a powerful predictive framework. Computational methods like Density Functional Theory (DFT) can be used to understand the compound's electronic structure and reactivity. orientjchem.orgresearchgate.net Molecular docking and molecular dynamics (MD) simulations can predict how the compound and its derivatives bind to potential protein targets, providing insights into binding energies and key intermolecular interactions. nih.govtechscience.com
This in silico data can guide experimental work by identifying the most promising derivatives for synthesis and testing. Conversely, the experimental results from biological assays can be used to refine and validate the computational models, creating a feedback loop that improves the predictive accuracy of future models. This integrated workflow accelerates the entire discovery pipeline, from initial hit identification to lead optimization, ultimately enhancing the probability of developing a successful therapeutic agent. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
